2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-2-18-12-8-4-3-7-11(12)17-14(18)10-6-5-9-16-13(10)15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVCISLTKOUKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 1-ethyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that benzimidazole derivatives, including 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole, exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives have been reported to demonstrate effective antimicrobial activity against Gram-positive and Gram-negative bacteria, surpassing standard antibiotics like ampicillin in some cases .
Anticancer Properties:
Benzimidazole derivatives are under investigation for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation. Research has highlighted compounds with similar structures showing efficacy against different cancer cell lines, suggesting that this compound may also possess similar properties .
GPR39 Agonism:
Recent studies have identified the compound as a potential GPR39 agonist. GPR39 is a receptor involved in various physiological processes, including metabolic regulation and inflammation. The activation of this receptor by the compound may lead to therapeutic applications in metabolic disorders.
Material Science Applications
Organic Electronics:
The unique electronic properties of benzimidazole derivatives make them suitable candidates for use in organic electronic materials. Research is ongoing to explore their potential as semiconductors or components in organic light-emitting diodes (OLEDs). The structural versatility allows for modifications that can enhance electrical conductivity and stability in electronic applications .
Biological Studies
Cellular Pathway Modulation:
Studies have focused on how this compound interacts with biological macromolecules. These interactions can influence various cellular pathways, making the compound a valuable tool for understanding cellular mechanisms related to disease processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound can bind to DNA or proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects: The position of the chlorine atom on the pyridine ring (2- vs. For example, 6-chloro derivatives (e.g., ) may exhibit distinct steric hindrance compared to 2-chloro analogues.
- N1-Substituent Impact : Replacing the ethyl group with bulkier aromatic substituents (e.g., 4-fluorobenzyl in ) enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Allyl and benzyl groups introduce π-π stacking capabilities, relevant for protein interactions .
Structural and Crystallographic Analysis
- Hydrogen Bonding and Packing: The protonated benzimidazole in forms a 3D network via N–H⋯O and C–H⋯O interactions.
- Dihedral Angles : In , the dihedral angle between benzimidazole and pyridine rings is 25.46°, influencing molecular planarity. The chloro-pyridinyl group in the target compound may adopt a similar conformation, affecting π-π stacking in biological systems .
Biological Activity
2-(2-Chloro-3-pyridinyl)-1-ethyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound features a chloropyridinyl substituent that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C14H12ClN3
- Molecular Weight : 257.72 g/mol
- CAS Number : 400081-24-5
The biological activity of 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-benzimidazole is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific pathways involved in cell proliferation and survival, which is particularly relevant in cancer research.
Anticancer Activity
Recent studies have demonstrated that compounds within the benzimidazole class exhibit significant anticancer properties. For instance, derivatives similar to 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-benzimidazole have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 25.72 ± 3.95 |
| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |
In vivo studies indicated that these compounds can suppress tumor growth effectively, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Research has indicated that certain benzimidazole derivatives can inhibit bacterial growth, with some exhibiting minimum inhibitory concentrations (MIC) as low as:
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
These findings suggest that the compound may be effective against a range of pathogens, making it a candidate for further development in antimicrobial therapies .
Enzyme Inhibition
Enzymatic assays have revealed that 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-benzimidazole can act as an inhibitor for several key enzymes involved in metabolic pathways:
| Enzyme | IC50 (μM) |
|---|---|
| COX-2 | 3.11 ± 0.41 |
| hCNT2 | 0.062 |
These results indicate the compound's potential role in therapeutic applications targeting inflammatory diseases and nucleoside transport mechanisms .
Case Studies
A series of case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Study on Tumor Growth Inhibition : In a recent study involving tumor-bearing mice, treatment with a benzimidazole derivative resulted in significant suppression of tumor growth compared to control groups.
- Antimicrobial Efficacy Assessment : Clinical isolates of Staphylococcus aureus were treated with various concentrations of the compound, demonstrating potent antibacterial activity and minimal cytotoxicity to human cells.
Q & A
Basic: What are the established synthetic routes for 2-(2-chloro-3-pyridinyl)-1-ethyl-1H-1,3-benzimidazole, and what key reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with substituted pyridinyl carbonyl intermediates. A critical step is the formation of the benzimidazole core via acid-catalyzed or microwave-assisted cyclization. Key conditions include:
- Temperature control : Optimal cyclization occurs at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Substituent compatibility : Electron-withdrawing groups (e.g., chloro on pyridine) enhance reactivity but may require longer reaction times to avoid byproducts .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard, but recrystallization from methanol improves purity for crystallographic studies .
Basic: How is the molecular structure of this compound characterized, and which crystallographic parameters are critical for confirming its configuration?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical parameters include:
- Dihedral angles : Between benzimidazole and pyridinyl rings (e.g., 22.5–25.5° deviations indicate nonplanarity, affecting π-π stacking) .
- Hydrogen bonding : N–H⋯O and C–H⋯N interactions stabilize the crystal lattice; bond lengths (e.g., 2.8–3.2 Å for N–H⋯O) validate intermolecular forces .
- Torsional angles : Confirm steric effects from the ethyl group, with deviations >10° suggesting conformational flexibility .
Advanced: What methodologies are recommended for optimizing the cyclization step in the synthesis of this benzimidazole derivative?
Methodological Answer:
- Catalyst screening : Lewis acids (e.g., Fe³⁺) may accelerate cyclization but risk side reactions; trial with 0.5–2 mol% loading .
- Solvent-free conditions : Microwave irradiation reduces reaction time (30–60 minutes vs. 6–12 hours conventionally) while maintaining >75% yield .
- In situ monitoring : Use HPLC-MS to track intermediate formation and adjust pH (optimal range: 4–6) to prevent premature precipitation .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?
Methodological Answer:
- Comparative docking studies : Align structural analogs (e.g., 2-pyridyl vs. 3-pyridyl substitution) to identify binding site variances using software like MOE .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to isolate substituent-specific effects .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to published IC₅₀ data, accounting for cell line heterogeneity and assay protocols .
Advanced: What computational approaches are effective in predicting the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- DFT calculations : Simulate protonation states at different pH levels; focus on the benzimidazole N1 atom, which is prone to H⁺ uptake in acidic media .
- Reaction path modeling : Use quantum chemical software (e.g., Gaussian) to predict degradation pathways, such as hydrolysis of the chloro-pyridinyl group .
- Solvent interaction maps : COSMO-RS simulations identify solvents (e.g., acetonitrile) that minimize decomposition during storage .
Advanced: Which advanced spectroscopic or crystallographic techniques are essential for analyzing non-covalent interactions in this compound’s solid-state structure?
Methodological Answer:
- SCXRD with Hirshfeld analysis : Quantify intermolecular contacts (e.g., 15–20% contribution from C–H⋯Cl interactions) .
- Solid-state NMR : ¹³C CP/MAS resolves dynamic disorder in the ethyl group, correlating with DSC-measured glass transitions .
- Raman spectroscopy : Bands at 1580 cm⁻¹ (C=N stretch) and 690 cm⁻¹ (C–Cl) confirm electronic effects of substituents .
Advanced: What experimental strategies are employed to elucidate the mechanism of action of this compound in biochemical assays?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) to target proteins (e.g., kinases), with ΔH and ΔS values revealing entropy-driven interactions .
- Fluorescence quenching : Monitor tryptophan residues in enzymes to map binding pockets; Stern-Volmer plots distinguish static vs. dynamic quenching .
- Mutagenesis studies : Replace key residues (e.g., His⁶⁴ in ATP-binding sites) to validate competitive inhibition patterns .
Advanced: How do pH and solvent systems influence the compound’s stability during long-term storage, and what analytical methods validate degradation products?
Methodological Answer:
- pH stability profiling : Store samples in buffers (pH 3–9) at 4°C for 30 days; LC-MS identifies hydrolyzed products (e.g., pyridinyl-OH derivatives) .
- Accelerated aging studies : Use thermal gravimetric analysis (TGA) to simulate degradation at 40–60°C; correlate mass loss with NMR-detected impurities .
- Microscopy : Polarized light imaging detects crystallinity changes, while SEM-EDS confirms elemental composition post-degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
